Isoxanthohumol

Descripción general

Descripción

Isoxanthohumol es un prenilflavonoide que se encuentra principalmente en el lúpulo (Humulus lupulus) y la cerveza. Es un fitoestrógeno, lo que significa que puede imitar la hormona estrógeno en el cuerpo. Este compuesto ha suscitado un gran interés debido a sus posibles beneficios para la salud, incluidas las propiedades anticancerígenas, antiinflamatorias y antivirales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Isoxanthohumol se puede sintetizar mediante diversas reacciones químicas. Un método común implica la prenilación de la naringenina, un flavonoide, utilizando bromuro de prenilo en condiciones básicas. La reacción generalmente requiere un catalizador como el carbonato de potasio y se lleva a cabo en un solvente orgánico como la acetona .

Métodos de Producción Industrial: En un entorno industrial, el this compound se extrae a menudo del lúpulo durante el proceso de elaboración de la cerveza. La extracción implica el uso de solventes como el etanol o el metanol, seguido de pasos de purificación como la cromatografía para aislar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: Isoxanthohumol se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varias quinonas.

Reducción: Las reacciones de reducción pueden convertir this compound en dihidrothis compound.

Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos hidroxilo.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Catalizadores como el paladio sobre carbón (Pd/C) en presencia de gas hidrógeno.

Sustitución: Nucleófilos como haluros de alquilo en presencia de una base.

Productos Principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Dihidrothis compound.

Sustitución: Varios derivados de this compound sustituidos.

Aplicaciones Científicas De Investigación

Anti-Hyperlipidemic Effects

Recent studies have demonstrated that isoxanthohumol can significantly improve lipid metabolism, particularly in hyperlipidemic conditions. In a study involving hyperlipidemic mice, IXN was shown to activate the AMPK/PPARα and PI3K/AKT signaling pathways, resulting in reduced lipid accumulation and oxidative stress. The administration of IXN led to:

- Improved Blood Lipid Levels : Significant reductions in total cholesterol and triglycerides were observed.

- Hepatic Steatosis Mitigation : Histological analyses indicated a decrease in fat accumulation in liver tissues.

- Enhanced Antioxidant Activity : Increased superoxide dismutase (SOD) activity and decreased malondialdehyde (MDA) levels were noted, indicating reduced oxidative stress .

Anti-Obesity Potential

This compound has also been investigated for its anti-obesity properties. A study involving high-fat diet (HFD)-induced obese mice revealed that IXN treatment led to:

- Weight Management : Mice treated with IXN showed a significant reduction in body weight compared to control groups.

- Improved Metabolic Health : IXN administration maintained glucose metabolism and suppressed insulin resistance, suggesting its potential as a functional ingredient for metabolic health .

Estrogenic Activity

This compound exhibits weak estrogenic effects, which have been explored for potential therapeutic applications in hormone-related conditions. It has been shown to be less potent than 17β-estradiol but may still influence estrogen receptor activity, making it a candidate for further research into its role in hormone modulation .

Anticancer Properties

The compound has been studied for its anticancer effects, particularly against hormone-dependent cancers. Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms, including:

- Induction of Apoptosis : IXN has been shown to promote programmed cell death in cancerous cells.

- Cell Cycle Arrest : It can interfere with cell cycle progression, thereby inhibiting tumor growth .

Microbial Biotransformation

This compound can undergo microbial biotransformation, leading to the production of metabolites with enhanced biological activities. Studies have identified specific fungi capable of transforming IXN into more bioactive compounds, which could be harnessed for therapeutic purposes .

Potential Applications in Functional Foods

Given its health benefits, this compound is being considered for incorporation into functional foods and dietary supplements aimed at improving metabolic health and managing obesity and hyperlipidemia.

Summary Table of Applications

Mecanismo De Acción

Isoxanthohumol ejerce sus efectos a través de varios mecanismos:

Blancos Moleculares: Interactúa con los receptores de estrógeno, modulando su actividad.

Vías Involucradas: this compound influye en vías como la vía NF-κB, que está involucrada en la inflamación, y la vía PI3K/Akt, que juega un papel en la supervivencia y el crecimiento celular.

Comparación Con Compuestos Similares

Isoxanthohumol se compara a menudo con otros prenilflavonoides como xanthohumol y 8-prenilnaringenina:

Xanthohumol: Otro prenilflavonoide que se encuentra en el lúpulo, conocido por sus potentes propiedades anticancerígenas y antiinflamatorias.

8-Prenilnaringenina: Un metabolito de this compound, producido en el intestino humano.

This compound se destaca por su perfil equilibrado de actividades biológicas y su potencial para convertirse en otros compuestos bioactivos en el cuerpo .

Actividad Biológica

Isoxanthohumol (IX) is a prenylated flavonoid predominantly found in hops (Humulus lupulus L.), which has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of this compound, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

This compound is a chalcone derivative that can be converted into 8-prenylnaringenin (8-PN), a potent phytoestrogen, by intestinal microbiota. This conversion is significant as it enhances the biological activity of this compound in the human body, leading to increased estrogenic effects, which may have implications for hormone-related conditions .

Antioxidant Activity

This compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation. In various assays, this compound demonstrated superior antioxidant capacity compared to other flavonoids. For instance, total oxygen radical absorbance capacity (ORAC) and singlet oxygen absorbance capacity tests revealed that IX had the highest activity among tested compounds .

Table 1: Antioxidant Activity of this compound Compared to Other Flavonoids

| Compound | ORAC Value (µmol TE/g) | Singlet Oxygen Absorbance Capacity |

|---|---|---|

| This compound | 12.5 | 15.2 |

| Quercetin | 9.8 | 10.1 |

| Rutin | 8.3 | 9.5 |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated by lipopolysaccharide (LPS). In vivo studies using models of chronic allergic contact dermatitis showed that IX treatment reduced ear swelling significantly .

Case Study: Anti-inflammatory Effects in Animal Models

A study investigated the effects of this compound on inflammation induced by oxazolone in mice. The results indicated a marked reduction in ear thickness compared to control groups, highlighting its potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that this compound possesses anticancer properties through multiple mechanisms, including apoptosis induction and inhibition of cancer cell proliferation. In vitro studies have shown that IX can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Table 2: IC50 Values of this compound Against Different Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| PC-3 (Prostate Cancer) | 18.5 |

| HeLa (Cervical Cancer) | 22.0 |

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against strains of bacteria associated with acne vulgaris, such as Propionibacterium acnes and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of this compound on acne-causing bacteria, IX showed strong inhibitory effects against all tested strains, suggesting its potential use in topical formulations for acne treatment .

Antiviral Properties

Recent research has highlighted the antiviral potential of this compound against several viruses, including HIV-1 and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). IX was found to inhibit viral replication effectively with IC50 values indicating significant antiviral activity .

Table 3: Antiviral Activity of this compound

| Virus | IC50 (µg/mL) |

|---|---|

| HIV-1 | 2.3 |

| HSV-1 | 1.5 |

| HSV-2 | 2.7 |

Propiedades

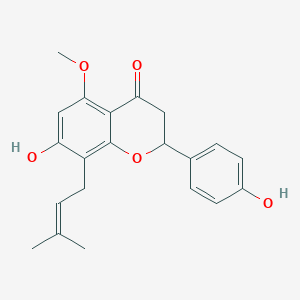

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCBLWILMDSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72247-79-1 | |

| Record name | Isoxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.